2-Chloro-4-(4-methylphenyl)pyridine
Overview
Description
2-Chloro-4-(4-methylphenyl)pyridine is an organic compound with the molecular formula C12H10ClN and a molecular weight of 203.67 g/mol . It is a yellow crystalline solid with a strong aromatic odor. This compound is used in various fields, including organic synthesis, materials science, and as a reagent in chemical reactions .
Mechanism of Action
Target of Action
It’s known that this compound is used in the synthesis of various heterocyclic compounds and pharmaceutical intermediates .
Mode of Action
It’s known that this compound can be used as a reagent in organic synthesis, such as catalysts and reducing agents .
Biochemical Pathways
It’s known that this compound is used in the suzuki–miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Result of Action
It’s known that this compound is used in the preparation of heterocyclic compounds and pharmaceutical intermediates .
Action Environment
If necessary, it should be handled in a well-ventilated place with appropriate respiratory protective equipment and protective gloves .
Biochemical Analysis
Biochemical Properties
2-Chloro-4-(4-methylphenyl)pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to act as a catalyst in organic synthesis reactions . The compound’s interaction with enzymes such as cytochrome P450 can lead to the formation of reactive intermediates, which can further participate in various biochemical pathways . Additionally, this compound can bind to specific proteins, altering their conformation and activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For example, the compound can modulate the activity of transcription factors, leading to changes in gene expression . It also affects cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through various pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, such as enzymes and receptors, leading to either inhibition or activation of their activity . The compound’s ability to form covalent bonds with specific amino acid residues in proteins can result in changes in protein structure and function . Additionally, this compound can influence gene expression by interacting with DNA or transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific storage conditions but can degrade over time when exposed to light or heat . Long-term exposure to the compound can lead to cumulative effects on cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response . At high doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, leading to its biotransformation into various metabolites . These metabolites can further participate in different biochemical reactions, affecting metabolic flux and metabolite levels . The compound’s interaction with cofactors and other biomolecules can also influence its metabolic fate .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can influence its activity and function . For example, its interaction with membrane-bound proteins can affect its distribution within the cell .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its presence in particular subcellular locations can influence its interactions with other biomolecules and its overall biochemical effects . For instance, localization within the nucleus can affect gene expression, while presence in the mitochondria can impact cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-4-(4-methylphenyl)pyridine can be synthesized through the reaction of pyridine with 1-chloro-4-(4-methylphenyl)butane under suitable reaction conditions . The reaction typically involves the use of a catalyst and may require specific temperature and pressure conditions to achieve optimal yields .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(4-methylphenyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound with different functional groups .
Scientific Research Applications
2-Chloro-4-(4-methylphenyl)pyridine has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-methylpyridine: Similar in structure but lacks the 4-methylphenyl group.
2-Chloro-5-(chloromethyl)pyridine: Contains an additional chlorine atom on the methyl group.
Uniqueness
2-Chloro-4-(4-methylphenyl)pyridine is unique due to the presence of both the chloro and 4-methylphenyl groups, which confer specific chemical and physical properties. These structural features make it a versatile compound in various applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
2-chloro-4-(4-methylphenyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN/c1-9-2-4-10(5-3-9)11-6-7-14-12(13)8-11/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGYDEAHPYCNAGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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